molecular formula C17H15F6N3O2 B12505505 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B12505505
M. Wt: 407.31 g/mol
InChI Key: UGWHNGHXJQANLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the squaramide family, characterized by a cyclobutene-1,2-dione core substituted with two amino groups. The 3-position is functionalized with a 3,5-bis(trifluoromethyl)phenyl group, while the 4-position contains a pyrrolidin-2-ylmethyl moiety.

Properties

Molecular Formula

C17H15F6N3O2

Molecular Weight

407.31 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-(pyrrolidin-2-ylmethylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2

InChI Key

UGWHNGHXJQANLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure Analysis

Basic Structural Information

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione is a chiral squaramide derivative with distinct stereocenters and functional groups that influence its synthesis approach. Understanding its chemical properties is essential for designing effective preparation methods.

Table 1: Chemical Properties of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione

Property Value
CAS Number 1356935-80-2
Molecular Formula C17H15F6N3O2
Molecular Weight 407.31 g/mol
SMILES Notation O=C1C(C(NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)=C1NC[C@H]3NCCC3)=O
InChI Key UGWHNGHXJQANLX-JTQLQIEISA-N
Physical State Solid
Storage Conditions Inert atmosphere, 2-8°C
Stereochemistry (S) at pyrrolidine-2-yl position

The compound features a cyclobutene-1,2-dione core (squaramide) with two amino substituents: a 3,5-bis(trifluoromethyl)phenyl amino group and an (S)-pyrrolidin-2-ylmethyl amino group. The stereochemistry at the pyrrolidine ring is crucial for its applications in asymmetric catalysis.

Synthetic Precursors and Starting Materials

Key Precursors

The preparation of the target compound typically begins with the synthesis or acquisition of key precursors. The most important precursors include:

Table 2: Essential Precursors for Synthesis

Compound Role in Synthesis Molecular Formula Molecular Weight
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione Primary precursor C13H7F6NO3 339.19 g/mol
3,4-Dimethoxycyclobut-3-ene-1,2-dione (Dimethyl squarate) Starting material C6H6O4 142.11 g/mol
(S)-Pyrrolidin-2-ylmethylamine Chiral nucleophile C5H12N2 100.16 g/mol
3,5-Bis(trifluoromethyl)aniline Nucleophile C8H5F6N 229.12 g/mol

The 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione serves as a key intermediate that can be efficiently transformed to the target compound through a selective nucleophilic substitution reaction.

Preparation Methods

Method A: Sequential Amination of Dimethyl Squarate

This approach involves the stepwise amination of dimethyl squarate, first with 3,5-bis(trifluoromethyl)aniline followed by (S)-pyrrolidin-2-ylmethylamine.

First Amination Step

The first step involves the selective mono-amination of dimethyl squarate with 3,5-bis(trifluoromethyl)aniline.

Reaction Conditions:

  • Dimethyl squarate (1.0 equivalent)
  • 3,5-Bis(trifluoromethyl)aniline (1.0-1.1 equivalents)
  • Solvent: Methanol or ethanol (10-15 mL per gram of dimethyl squarate)
  • Temperature: Room temperature initially, then reflux if needed
  • Reaction time: 4-6 hours at room temperature, or 2-3 hours at reflux
  • Monitoring: TLC (thin-layer chromatography) using ethyl acetate/hexane (1:4) as mobile phase

The reaction proceeds through nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of the cyclobutene ring, with displacement of a methoxy group. The reaction is regioselective due to the differential electrophilicity of the carbons in the cyclobutene ring.

Second Amination Step

In this step, the mono-aminated intermediate undergoes a second nucleophilic substitution with (S)-pyrrolidin-2-ylmethylamine.

Reaction Conditions:

  • 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione (1.0 equivalent)
  • (S)-Pyrrolidin-2-ylmethylamine (1.2-1.5 equivalents)
  • Solvent: Methanol or ethanol (10-15 mL per gram of intermediate)
  • Temperature: Room temperature to 40°C
  • Reaction time: 6-12 hours
  • Monitoring: TLC using dichloromethane/methanol (9:1) as mobile phase

The (S)-pyrrolidin-2-ylmethylamine, being more nucleophilic than the 3,5-bis(trifluoromethyl)aniline, readily displaces the remaining methoxy group to yield the target compound.

Yield and Optimization

Typical yields for this sequential amination approach range from 75-85% overall. The yield can be optimized by:

  • Precise temperature control to minimize side reactions
  • Dropwise addition of amines to control reaction kinetics
  • Conducting reactions under inert atmosphere (nitrogen or argon)
  • Optimized stoichiometry (slight excess of amines typically improves yields)

Method B: Direct Substitution of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione

This alternative approach utilizes commercially available or pre-synthesized 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione as the starting material.

Reaction Conditions:

  • 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione (1.0 equivalent)
  • (S)-Pyrrolidin-2-ylmethylamine (1.2-1.5 equivalents)
  • Solvent: Methanol, ethanol, or THF (10-15 mL per gram of starting material)
  • Temperature: Room temperature initially, then 40-50°C if needed
  • Reaction time: 8-12 hours
  • Monitoring: TLC using dichloromethane/methanol (9:1) as mobile phase

The advantage of this method is the higher selectivity and cleaner reaction profile, typically resulting in yields of 85-95%.

Stereoselective Considerations

Since the target compound contains a stereocenter at the pyrrolidine-2-yl position, maintaining stereochemical integrity during synthesis is crucial. Two approaches are commonly employed:

Chiral Starting Material Approach

Using enantiomerically pure (S)-pyrrolidin-2-ylmethylamine ensures the stereochemical integrity of the final product. This approach relies on:

  • Commercial sources of enantiomerically pure (S)-pyrrolidin-2-ylmethylamine
  • Synthetic preparation from (S)-proline via reduction and functional group transformation
  • Mild reaction conditions to prevent racemization
Resolution Approach

If racemic material is obtained or if stereochemical purity is compromised, chiral resolution can be employed:

  • Preparative chiral HPLC using appropriate chiral stationary phases
  • Diastereomeric salt formation followed by fractional crystallization
  • Enzymatic resolution methods

The stereochemical purity of the final product can be determined using chiral HPLC analysis, with typical enantiomeric excess values of >98% being desirable for applications in asymmetric catalysis.

Purification and Isolation

Crude Product Isolation

After the reaction is complete, the crude product can be isolated using the following procedures:

  • Concentration of the reaction mixture under reduced pressure
  • Precipitation by addition of a non-polar solvent (e.g., diethyl ether or hexane)
  • Filtration of the precipitated solid
  • Washing with cold solvent to remove impurities

Purification Techniques

Several purification techniques can be employed, depending on the level of purity required:

Recrystallization

Recrystallization from appropriate solvent systems is often the most efficient purification method:

Recommended Solvent Systems:

  • Ethanol/diethyl ether
  • Methanol/dichloromethane
  • Acetonitrile/water

Typical procedure involves dissolving the crude product in the minimum amount of hot primary solvent, followed by gradual addition of the secondary solvent until crystallization begins.

Column Chromatography

For more challenging purifications, column chromatography can be employed:

Stationary Phase: Silica gel (60-120 mesh)
Mobile Phase Options:

  • Dichloromethane/methanol (gradient from 98:2 to 95:5)
  • Ethyl acetate/hexane (gradient from 1:3 to 1:1)
Advanced Purification Methods

For analytical grade material or when high purity is required for specialized applications:

  • Preparative HPLC using C18 reverse-phase columns
  • Chiral HPLC for enantiomeric purification
  • Recrystallization under controlled conditions to achieve consistent crystal morphology

Typical purity achieved after purification exceeds 98% as determined by HPLC analysis.

Analytical Characterization

Spectroscopic Identification

Complete characterization of the target compound involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6): Key characteristic signals include:

  • NH protons (δ 9.0-10.5 ppm, broad singlets)
  • Aromatic protons from the 3,5-bis(trifluoromethyl)phenyl group (δ 7.5-8.5 ppm)
  • Pyrrolidine ring protons (δ 1.5-3.5 ppm, complex multiplets)
  • Methylene protons adjacent to the amino group (δ 3.0-3.5 ppm)

13C NMR (100 MHz, DMSO-d6): Key characteristic signals include:

  • Carbonyl carbons of the cyclobutene-1,2-dione (δ 180-190 ppm)
  • CF3 carbons (δ 120-130 ppm, quartet due to C-F coupling)
  • Aromatic carbons (δ 115-145 ppm)
  • Pyrrolidine ring carbons (δ 25-60 ppm)

19F NMR (376 MHz, DMSO-d6):

  • CF3 signals (δ -61 to -63 ppm)
Mass Spectrometry

HRMS (ESI): [M+H]+ calculated for C17H16F6N3O2: 408.1147
MS/MS Fragmentation: Characteristic fragmentation patterns include loss of the pyrrolidine moiety and cleavage of the cyclobutene ring

Infrared Spectroscopy

FT-IR (KBr, cm-1):

  • NH stretching (3300-3400 cm-1)
  • C=O stretching (1780-1800 cm-1 and 1720-1740 cm-1)
  • C-F stretching (1120-1350 cm-1)
  • C=C stretching of the cyclobutene ring (1600-1650 cm-1)

Purity Assessment

The purity of the final compound can be assessed using:

  • Analytical HPLC with UV detection at multiple wavelengths (typically 220, 254, and 280 nm)
  • Elemental analysis (within ±0.4% of calculated values for C, H, N)
  • Differential scanning calorimetry (DSC) for melting point and thermal purity analysis

Stereochemical Analysis

The stereochemical purity can be determined using:

  • Chiral HPLC analysis using appropriate chiral stationary phases
  • Optical rotation measurement ([α]D20 values)
  • Circular dichroism (CD) spectroscopy

Typical enantiomeric excess values for the target compound should exceed 98% for applications in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Squaramides are widely explored in medicinal chemistry and organocatalysis. Below is a systematic comparison with structurally related analogs:

Structural Variations in Substituents

The primary differences among squaramides lie in the substituents at the 3- and 4-positions of the cyclobutene-dione core. Key examples include:

Compound Name (CAS No.) 3-Position Substituent 4-Position Substituent Molecular Formula Molecular Weight Reference
Target Compound 3,5-Bis(trifluoromethyl)phenyl Pyrrolidin-2-ylmethyl C₂₄H₁₉F₆N₃O₂ ~527.4* -
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione (2251862-91-4) 3,5-Bis(trifluoromethyl)phenyl (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl C₃₀H₂₅F₆N₃O₂ 573.53
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione (1454257-32-9) 3,5-Bis(trifluoromethyl)phenyl (1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl C₃₁H₂₇F₆N₃O₂ 587.6
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-((1-(6-methoxynaphthalen-2-yl)ethyl)amino)cyclobut-3-ene-1,2-dione 3,5-Bis(trifluoromethyl)benzyl 1-(6-Methoxynaphthalen-2-yl)ethyl C₃₃H₂₅F₆N₃O₃ ~661.5*
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (1256245-84-7) 3,5-Bis(trifluoromethyl)phenyl Cinchona alkaloid-derived C₃₂H₂₈F₆N₄O₃ 630.57

Note: Molecular weight for the target compound is estimated based on structural similarity.

Key Observations:

Substituent Complexity : The target compound’s pyrrolidin-2-ylmethyl group is less sterically bulky compared to diphenyl-piperidine/aziridine (e.g., CAS 2251862-91-4) or cinchona alkaloid moieties (e.g., CAS 1256245-84-7). This may enhance solubility but reduce enantioselective catalytic activity .

Trifluoromethyl Influence : All analogs retain the 3,5-bis(trifluoromethyl)phenyl group, which improves membrane permeability and resistance to oxidative metabolism .

Chirality : Compounds like CAS 1454257-32-9 and 1223105-89-2 () feature defined stereocenters, critical for asymmetric catalysis or receptor binding .

Physicochemical Properties

Property Target Compound CAS 2251862-91-4 CAS 1454257-32-9 CAS 1256245-84-7
Molecular Weight ~527.4 573.53 587.6 630.57
LogP (Predicted) ~3.5–4.0* 6.4 (XLogP3) ~6.8 ~5.2
Hydrogen Bond Donors 2 2 2 3
Hydrogen Bond Acceptors 8 11 11 9
Storage Conditions Not reported 2–8°C, dark, dry 2–8°C, dark Not reported

*LogP estimated using fragment-based methods.

Biological Activity

The compound 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione (CAS No. 2251862-91-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₀H₂₅F₆N₃O₂
  • Molecular Weight : 573.53 g/mol
  • Structure : The compound features a cyclobutene dione core substituted with a trifluoromethylphenyl group and a pyrrolidine moiety, contributing to its unique biological profile.

Research indicates that compounds similar to this one exhibit inhibition of steroid 5α-reductase type 1 (SRD5A1), which plays a critical role in androgen metabolism. The inhibition of this enzyme can lead to decreased levels of dihydrotestosterone (DHT), a potent androgen associated with various conditions such as androgenetic alopecia and benign prostatic hyperplasia.

In a study involving caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide (similar in structure), it was found that this compound had an IC₅₀ of 1.44 ± 0.13 µM for SRD5A1 inhibition, demonstrating significant potency with relatively low cytotoxicity (IC₅₀ = 29.99 ± 8.69 µM ) .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were evaluated using various cell lines. The results indicated that at concentrations below 5 µM , the compound exhibited minimal cytotoxicity while effectively inhibiting DHT production. This suggests a favorable therapeutic window for potential applications in androgen-related disorders.

Data Table: Biological Activity Summary

Biological ActivityValueNotes
IC₅₀ for SRD5A1 Inhibition1.44 ± 0.13 µMSignificant inhibition observed .
Cytotoxicity (IC₅₀)29.99 ± 8.69 µMLow cytotoxicity at effective concentrations .
DHT Production InhibitionUp to 46% at 1 µMHigh cell viability (88%) at this concentration .

Case Studies

Several studies have explored the pharmacological effects of compounds structurally similar to 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione :

  • Inhibition of DHT Production : In vitro assays demonstrated that compounds with similar trifluoromethyl substitutions significantly inhibited DHT production in human keratinocyte cells, confirming their potential as non-steroidal suppressors .
  • Antiproliferative Effects : Related compounds have shown antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.